EGFR-IN-5 (CAS: 2225887-26-1) is a highly specialized 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivative developed to target acquired resistance in non-small cell lung cancer (NSCLC) models . Unlike early-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, EGFR-IN-5 is specifically engineered to overcome the C797S mutation, which mediates clinical resistance to third-generation therapeutics like osimertinib [1]. For procurement and assay standardization, it serves as a critical benchmark material, demonstrating nanomolar potency across a spectrum of EGFR variants, including wild-type, single (L858R), double (L858R/T790M), and triple (L858R/T790M/C797S) mutants. Its unique structural feature—a hydroxyl-functionalized piperidine moiety capable of forming a hydrogen bond with the mutant Ser797 residue—makes it an indispensable tool compound for structural biology, kinase screening, and the development of next-generation reversible inhibitors [1].
Substituting EGFR-IN-5 with first-generation (e.g., gefitinib) or third-generation (e.g., osimertinib) EGFR inhibitors fundamentally compromises assay integrity when modeling advanced acquired resistance [1]. Third-generation TKIs rely on covalent binding to the Cys797 residue; thus, the C797S mutation sterically and chemically abolishes their binding affinity, rendering them ineffective in triple-mutant (L858R/T790M/C797S) cell lines [1]. Furthermore, structurally related pyrido[3,4-d]pyrimidine analogs lacking the specific hydroxyl-functionalized moiety of EGFR-IN-5 exhibit drastic drop-offs in triple-mutant efficacy, with IC50 values exceeding 500 nM [2]. Consequently, for laboratories validating fourth-generation TKI candidates or conducting high-throughput screening against the C797S mutation, EGFR-IN-5 provides an irreplaceable, structurally validated baseline that cannot be substituted by earlier-generation clinical drugs or generic kinase inhibitors [2].
In biochemical kinase assays, EGFR-IN-5 demonstrates exceptional potency against the highly resistant EGFR L858R/T790M/C797S triple mutant, achieving an IC50 of 7.2 nM . In direct contrast, structurally related non-optimized pyrido[3,4-d]pyrimidine analogs (such as Compound 45) suffer a massive loss of activity against this specific mutant, yielding an IC50 of 582.2 nM [1]. This >80-fold difference in potency is attributed to EGFR-IN-5's ability to form a critical hydrogen bond with the mutant Ser797 residue [1].
| Evidence Dimension | Inhibitory Concentration (IC50) against EGFR L858R/T790M/C797S |
| Target Compound Data | 7.2 nM |
| Comparator Or Baseline | Non-optimized analog Compound 45 (582.2 nM) |
| Quantified Difference | >80-fold higher potency for EGFR-IN-5 |
| Conditions | In vitro recombinant kinase inhibition assay |
Provides a reliable, highly potent positive control for screening compounds against the C797S mutation, where standard third-generation TKIs fail.
Beyond its triple-mutant efficacy, EGFR-IN-5 maintains tight binding across the mutational spectrum, exhibiting IC50 values of 1.1 nM against the single mutant (EGFR L858R) and 34 nM against the double mutant (EGFR L858R/T790M). When compared to its baseline activity against wild-type EGFR (IC50 = 10.4 nM), the compound demonstrates a ~10-fold selectivity window for the L858R activating mutation over the wild-type kinase . This balanced profile ensures that EGFR-IN-5 can be utilized as a universal reference standard across heterogeneous mutant panels [1].
| Evidence Dimension | Inhibitory Concentration (IC50) across mutational spectrum |
| Target Compound Data | 1.1 nM (L858R) and 34 nM (L858R/T790M) |
| Comparator Or Baseline | Wild-type EGFR (10.4 nM) |
| Quantified Difference | ~10-fold selectivity for L858R over wild-type EGFR |
| Conditions | In vitro recombinant kinase inhibition assay |
Allows procurement of a single reference compound to validate assays across multiple resistant and sensitive EGFR cell lines, streamlining assay logistics.
EGFR-IN-5 translates its biochemical potency into robust cellular efficacy, suppressing the proliferation of TKI-sensitive HCC827 cells with an IC50 of 0.044 μM and T790M-resistant H1975 cells with an IC50 of 0.40 μM[1]. Compared to the baseline viability of untreated NSCLC cell lines, this sub-micromolar suppression confirms excellent cell permeability and intracellular target engagement [1]. This makes the compound highly processable for cell-based phenotypic screening without requiring complex formulation strategies or specialized permeability enhancers [1].
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
| Target Compound Data | 0.044 μM (HCC827) and 0.40 μM (H1975) |
| Comparator Or Baseline | Untreated NSCLC cell lines (baseline viability) |
| Quantified Difference | Sub-micromolar suppression of cell growth in both sensitive and T790M-resistant models |
| Conditions | In vitro cell viability assay (HCC827 and H1975 cell lines) |
Validates the compound's cell permeability and intracellular target engagement, making it immediately usable and easy to handle for downstream cell-based assays.
Because EGFR-IN-5 successfully forms a hydrogen bond with the mutant Ser797 residue, it is heavily procured as a structural benchmark for designing next-generation reversible inhibitors. It serves as a positive control in X-ray crystallography and molecular docking studies aimed at overcoming C797S-mediated resistance [1].
Given its quantified nanomolar potency across wild-type, L858R, T790M, and C797S variants, EGFR-IN-5 is an ideal universal reference standard. Assay developers procure this compound to validate biochemical screening libraries, ensuring that novel hits are accurately benchmarked against a verified multi-mutant inhibitor.
EGFR-IN-5's proven sub-micromolar cell permeability in H1975 and HCC827 lines makes it directly applicable for phenotypic screening. It is used to establish baseline apoptosis and phosphorylation inhibition metrics in drug-tolerant persister studies, bypassing the need for complex permeability enhancers [1].